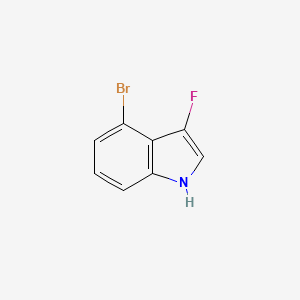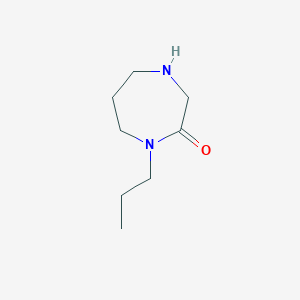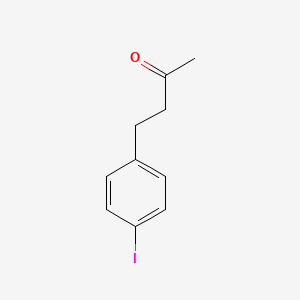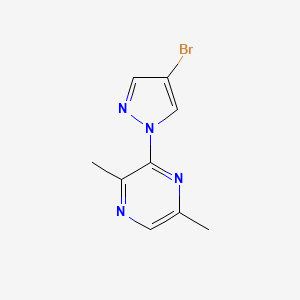
4-bromo-3-fluoro-1H-indole
概要
説明
4-bromo-3-fluoro-1H-indole is a compound with the molecular weight of 214.04 . It is also known by its IUPAC name, 3-bromo-4-fluoro-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a topic of interest in various research studies . The Bartoli indole synthesis is one method that has been used, involving the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene .Molecular Structure Analysis
The molecular formula of this compound is C8H5BrFN . The InChI code for this compound is 1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.03400 and a density of 1.750±0.06 g/cm3 . Its water solubility is very slightly soluble (0.16 g/L) at 25 ºC .科学的研究の応用
Photophysical Properties
- Absorption and Fluorescence Spectra : Indole derivatives like 4-bromo-3-fluoro-1H-indole exhibit distinct absorption and fluorescence spectra. These properties are critical in understanding their behavior as potential organic compounds for various applications (Carić et al., 2004).
Synthesis and Chemical Behavior
- Synthesis Methods : Efficient methods have been developed for synthesizing indolecarboxylic acids, including those with fluoro and bromo substituents. These methods provide a rational approach to accessing a wide range of these compounds (Schlosser et al., 2006).
- Catalytic Activity in Synthesis : Nickel ferrite nanoparticles have been used as a catalyst for synthesizing derivatives of this compound, highlighting its potential in green chemistry applications (Rao et al., 2019).
Potential Medicinal Applications
- Antitumor Activities : Some derivatives of this compound have been synthesized and evaluated for their antitumor activities, showing promise as potential therapeutic agents (Fan Houxing, 2009).
- Antimicrobial and Antiinflammatory Activities : Research has been conducted on the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole-2-carbohydrazides, including this compound derivatives (Narayana et al., 2009).
Miscellaneous Applications
- Organic Nanoparticles : Fluorescent organic nanoparticles derived from this compound have been synthesized, showcasing their potential in nanotechnology applications (Singh & Ansari, 2017).
Safety and Hazards
将来の方向性
Indole derivatives, including 4-bromo-3-fluoro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
作用機序
Target of Action
4-Bromo-3-fluoroindole, also known as 4-bromo-3-fluoro-1H-indole, is a derivative of indole, a heterocyclic compound that is a key component of many biologically active compounds . Fluorinated indole derivatives have been found to inhibit HIV-1, act as ligands for the CB2 cannabinoid receptor in the central nervous system, and prevent thrombus formation by inhibiting factor Xa . Therefore, the primary targets of 4-Bromo-3-fluoroindole could be these receptors and enzymes.
Mode of Action
It is known that indole derivatives bind with high affinity to many receptors . The bromine and fluorine substitutions on the indole ring may enhance this binding affinity, leading to changes in the activity of the target proteins.
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-3-fluoroindole would depend on its specific targets. For instance, if it acts as an inhibitor of HIV-1, it could affect the viral replication pathway . If it acts as a ligand for the CB2 cannabinoid receptor, it could influence signaling pathways in the central nervous system .
Result of Action
The molecular and cellular effects of 4-Bromo-3-fluoroindole’s action would depend on its specific targets and the pathways they are involved in. For example, if it inhibits HIV-1, it could prevent the replication of the virus in host cells . If it acts as a ligand for the CB2 cannabinoid receptor, it could modulate neuronal signaling .
生化学分析
Biochemical Properties
4-Bromo-3-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with protein kinases, which are crucial for cell signaling and regulation . These interactions often involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with other biomolecules such as nucleic acids, affecting processes like DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. This modulation can lead to changes in cell proliferation, differentiation, and survival. Furthermore, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. This binding can result in the inhibition of enzyme activity, such as protein kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer or antimicrobial activity, without significant toxicity . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, conjugation, and methylation . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetics and pharmacodynamics of this compound . Additionally, the compound may affect metabolic flux and metabolite levels, impacting cellular homeostasis and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may bind to specific proteins or organelles, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of this compound can determine its specific biological effects and therapeutic potential .
特性
IUPAC Name |
4-bromo-3-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFFOMXCMHIBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)
![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)

![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)



![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)
![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)

